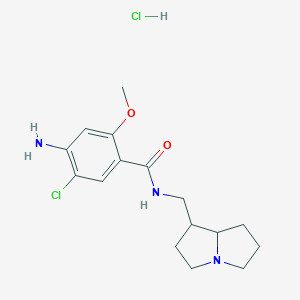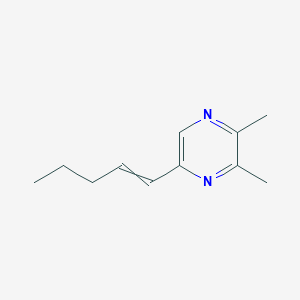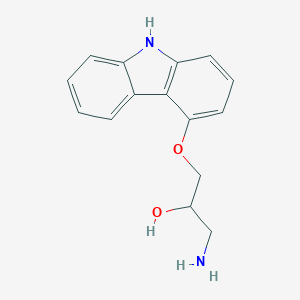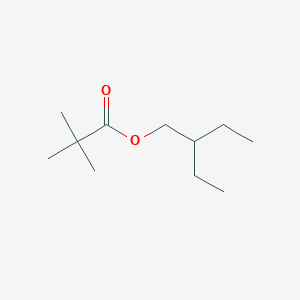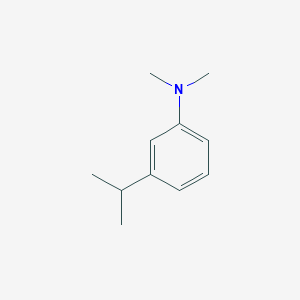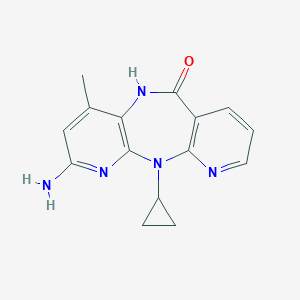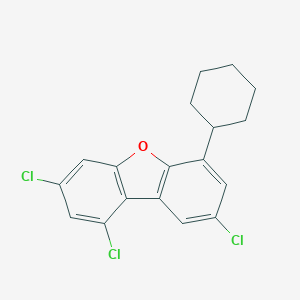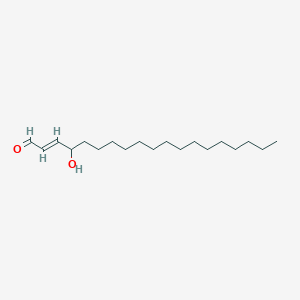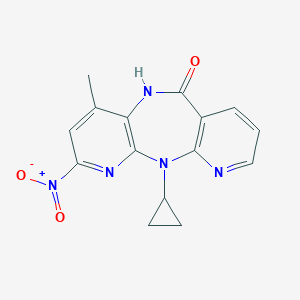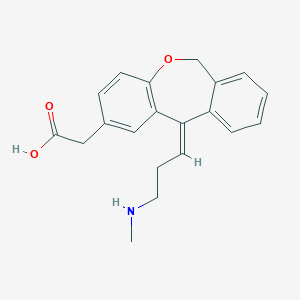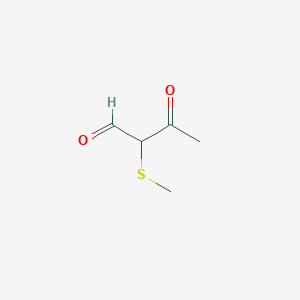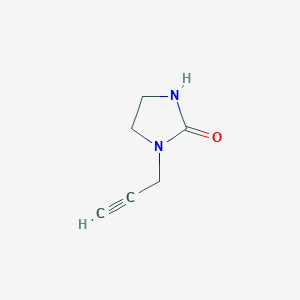
2-(4-甲氧基苯基)苯甲腈
概述
描述
2-(4-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a methoxy group is attached to the para position of the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
科学研究应用
2-(4-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Research has explored its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Methoxyphenyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime, which is then dehydrated to produce 2-(4-Methoxyphenyl)benzonitrile . This reaction typically requires acidic conditions and elevated temperatures.
Another method involves the cyanation of 4-methoxyphenyl halides using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)benzonitrile often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects . For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
4-Methoxybenzonitrile: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenylamine: Similar structure but with an amine group instead of a nitrile group.
4-Methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(4-Methoxyphenyl)benzonitrile is unique due to the presence of both a methoxy group and a nitrile group on the aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications .
属性
IUPAC Name |
2-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSSOXPGEMBIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362683 | |
| Record name | 2-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125610-78-8 | |
| Record name | 2-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
